4-(2-hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(2-Hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with hydroxyethyl, dimethyl, and nitrobenzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzoyl chloride with 4-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
4-(2-Hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrazolone core can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
2,5-Dimethyl-1-(3-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one: Lacks the hydroxyethyl group, potentially affecting its solubility and bioavailability.
4-(2-Hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one: Lacks both the nitrobenzoyl and hydroxyethyl groups, making it a simpler molecule with different reactivity.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2,5-dimethyl-1-(3-nitrobenzoyl)pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-9-12(6-7-18)14(20)15(2)16(9)13(19)10-4-3-5-11(8-10)17(21)22/h3-5,8,18H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSGPVWGRCMEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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